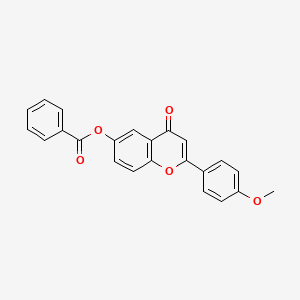![molecular formula C23H15BrO5 B3586917 [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate](/img/structure/B3586917.png)
[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate
Overview
Description
[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a chromen-4-one core, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one in the presence of Meldrum’s acid . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-one derivatives.
Scientific Research Applications
[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photoactive materials and sensors.
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group and bromobenzoate moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
[2-(4-Methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-6-yl] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrO5/c1-27-17-7-5-14(6-8-17)22-13-20(25)19-12-18(9-10-21(19)29-22)28-23(26)15-3-2-4-16(24)11-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQIWOZSNXNWST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-5-methyl-3-[(4-nitrophenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3586837.png)
![ethyl 4,5-dimethyl-2-{[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3586850.png)
![3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3586858.png)
![Methyl 4-[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoate](/img/structure/B3586869.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3586872.png)
![5-(4-chlorophenyl)-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3586880.png)
![5-(4-Chlorophenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3586886.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3586893.png)
![3-(Naphthalen-1-ylmethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B3586897.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3586900.png)

![[4-(Quinazolin-4-ylamino)phenyl] 4-methylbenzoate](/img/structure/B3586928.png)
![3-[(6-bromo-4-quinazolinyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B3586933.png)
![ethyl 6,8-dimethyl-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B3586937.png)
